molecular formula C26H23N3O4S2 B2978533 4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 361170-99-2

4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No. B2978533
CAS RN: 361170-99-2
M. Wt: 505.61
InChI Key: MYRCSPADIZNMFK-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising results in various studies.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds with similar structural features have been explored for their potential in treating various diseases. For instance, derivatives of thiazolylindoles and benzimidazoles have shown promise in medicinal chemistry for their potential cannabinoid receptor activity and anticancer properties. Such compounds are of interest due to their unique biological activities, which could be leveraged in the development of new therapeutic agents (Westphal et al., 2015; Ravinaik et al., 2021).

Neuroprotective Activity

The search for neuroprotective drugs is a critical area of pharmaceutical research. Compounds similar to the specified chemical have been investigated for their potential in ameliorating Alzheimer's disease phenotypes. For example, certain hydroxamic acids derived from indoles demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing neuroprotective activity and potential benefits for Alzheimer's disease treatment (Lee et al., 2018).

Anticonvulsant Activity

The synthesis and biological activity studies of compounds with thiazolylindole motifs have also included their evaluation as anticonvulsants. Research has been conducted on the synthesis under eco-friendly conditions and their effectiveness in managing seizures, demonstrating the potential of such compounds in treating convulsive disorders (Nikalje et al., 2015).

Photodynamic Therapy

Some derivatives have been investigated for their application in photodynamic therapy, particularly in the treatment of cancer. The novel compounds synthesized have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antimicrobial and Antifungal Agents

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents, particularly in addressing drug-resistant bacterial and fungal strains. The synthesized molecules showed potent activity, highlighting the importance of structural modifications in enhancing biological efficacy (Bikobo et al., 2017).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-17-15-20(9-12-24(17)33-2)22-16-34-26(27-22)28-25(30)19-7-10-21(11-8-19)35(31,32)29-14-13-18-5-3-4-6-23(18)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRCSPADIZNMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

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